molecular formula C19H22ClNO4 B3558124 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No. B3558124
M. Wt: 363.8 g/mol
InChI Key: UDIYGCSKENLOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide, also known as CMA or Chloro-MDA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic substance that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This increased neurotransmitter activity is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to increased neurotransmitter activity. This compound has also been shown to decrease the levels of the stress hormone cortisol, leading to decreased stress and anxiety. It has been shown to have anti-inflammatory properties and to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide in lab experiments is its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines and to have potential side effects in animal models.

Future Directions

There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to further study its potential therapeutic properties. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential side effects and toxicity of this compound. It has been shown to be toxic to some cell lines and to have potential side effects in animal models. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain.
Conclusion
In conclusion, this compound is a synthetic substance that has been widely used in scientific research due to its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While this compound has potential advantages for lab experiments, it also has limitations and potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide has been used in scientific research to study its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-12(2)13-7-5-6-8-16(13)25-11-19(22)21-15-10-17(23-3)14(20)9-18(15)24-4/h5-10,12H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIYGCSKENLOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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